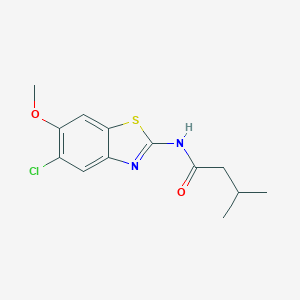![molecular formula C21H14N2O4 B244581 N-[3-(1,3-benzoxazol-2-yl)phenyl]-1,3-benzodioxole-5-carboxamide](/img/structure/B244581.png)
N-[3-(1,3-benzoxazol-2-yl)phenyl]-1,3-benzodioxole-5-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[3-(1,3-benzoxazol-2-yl)phenyl]-1,3-benzodioxole-5-carboxamide, also known as BIBX1382, is a small molecule inhibitor of epidermal growth factor receptor (EGFR). It has been extensively studied for its potential use in cancer treatment.
作用机制
N-[3-(1,3-benzoxazol-2-yl)phenyl]-1,3-benzodioxole-5-carboxamide inhibits the activity of EGFR, which is a receptor tyrosine kinase that is overexpressed in many types of cancer. EGFR plays a key role in the growth and survival of cancer cells. By inhibiting EGFR activity, N-[3-(1,3-benzoxazol-2-yl)phenyl]-1,3-benzodioxole-5-carboxamide can block the downstream signaling pathways that promote cancer cell growth and survival.
Biochemical and Physiological Effects:
N-[3-(1,3-benzoxazol-2-yl)phenyl]-1,3-benzodioxole-5-carboxamide has been shown to induce cell cycle arrest and apoptosis in cancer cells. It also inhibits the migration and invasion of cancer cells. In addition, N-[3-(1,3-benzoxazol-2-yl)phenyl]-1,3-benzodioxole-5-carboxamide has been shown to enhance the anti-tumor immune response by increasing the activity of natural killer cells and T cells.
实验室实验的优点和局限性
One advantage of using N-[3-(1,3-benzoxazol-2-yl)phenyl]-1,3-benzodioxole-5-carboxamide in lab experiments is that it is a small molecule inhibitor that can be easily synthesized. It also has a high degree of selectivity for EGFR, which reduces the risk of off-target effects. However, one limitation is that N-[3-(1,3-benzoxazol-2-yl)phenyl]-1,3-benzodioxole-5-carboxamide can be toxic to normal cells at high concentrations, which can limit its clinical application.
未来方向
There are several future directions for research on N-[3-(1,3-benzoxazol-2-yl)phenyl]-1,3-benzodioxole-5-carboxamide. One direction is to investigate its potential use in combination with other targeted therapies or immunotherapies. Another direction is to explore its potential use in other types of cancer, such as pancreatic cancer and ovarian cancer. Additionally, further studies are needed to optimize the dosing and delivery of N-[3-(1,3-benzoxazol-2-yl)phenyl]-1,3-benzodioxole-5-carboxamide to minimize toxicity and maximize efficacy.
Conclusion:
In conclusion, N-[3-(1,3-benzoxazol-2-yl)phenyl]-1,3-benzodioxole-5-carboxamide is a small molecule inhibitor of EGFR that has shown promise for its potential use in cancer treatment. Its mechanism of action involves the inhibition of downstream signaling pathways that promote cancer cell growth and survival. While it has advantages in lab experiments, such as its high degree of selectivity, it also has limitations, such as toxicity to normal cells. Future research directions include investigating its use in combination with other therapies and exploring its potential use in other types of cancer.
合成方法
The synthesis of N-[3-(1,3-benzoxazol-2-yl)phenyl]-1,3-benzodioxole-5-carboxamide involves several steps. The starting material is 2-amino-5-bromobenzoic acid, which is reacted with 2-hydroxybenzyl alcohol to form the corresponding ester. This ester is then reacted with 2-amino-3-bromobenzoxazole to form the desired product, N-[3-(1,3-benzoxazol-2-yl)phenyl]-1,3-benzodioxole-5-carboxamide.
科学研究应用
N-[3-(1,3-benzoxazol-2-yl)phenyl]-1,3-benzodioxole-5-carboxamide has been extensively studied for its potential use in cancer treatment. It has been shown to inhibit the growth of various cancer cell lines, including non-small cell lung cancer, breast cancer, and head and neck cancer. N-[3-(1,3-benzoxazol-2-yl)phenyl]-1,3-benzodioxole-5-carboxamide has also been shown to enhance the anti-tumor effects of chemotherapy and radiation therapy.
属性
分子式 |
C21H14N2O4 |
|---|---|
分子量 |
358.3 g/mol |
IUPAC 名称 |
N-[3-(1,3-benzoxazol-2-yl)phenyl]-1,3-benzodioxole-5-carboxamide |
InChI |
InChI=1S/C21H14N2O4/c24-20(13-8-9-18-19(11-13)26-12-25-18)22-15-5-3-4-14(10-15)21-23-16-6-1-2-7-17(16)27-21/h1-11H,12H2,(H,22,24) |
InChI 键 |
HIPHFIOQEHVEOK-UHFFFAOYSA-N |
SMILES |
C1OC2=C(O1)C=C(C=C2)C(=O)NC3=CC=CC(=C3)C4=NC5=CC=CC=C5O4 |
规范 SMILES |
C1OC2=C(O1)C=C(C=C2)C(=O)NC3=CC=CC(=C3)C4=NC5=CC=CC=C5O4 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![N-(3-{[(3,4-dimethylphenoxy)acetyl]amino}-4-methoxyphenyl)-2-furamide](/img/structure/B244498.png)
![N-(3-{[(4-ethylphenoxy)acetyl]amino}-4-methoxyphenyl)-2-furamide](/img/structure/B244500.png)
![N-(4-methoxy-3-{[(2-methylphenoxy)acetyl]amino}phenyl)-2-furamide](/img/structure/B244502.png)
![N-(3-{[(4-chlorophenoxy)acetyl]amino}-4-methoxyphenyl)-2-furamide](/img/structure/B244504.png)
![N-{3-[(4-chlorobenzoyl)amino]-4-methoxyphenyl}-2-furamide](/img/structure/B244506.png)
![N-{3-[(3-chloro-4-methoxybenzoyl)amino]-4-methoxyphenyl}-2-furamide](/img/structure/B244509.png)
![N-{3-[(4-isopropoxybenzoyl)amino]-4-methoxyphenyl}-2-furamide](/img/structure/B244510.png)
![N-{4-methoxy-3-[(4-propoxybenzoyl)amino]phenyl}-2-furamide](/img/structure/B244511.png)
![N-{4-methoxy-3-[(4-methoxybenzoyl)amino]phenyl}-2-furamide](/img/structure/B244513.png)
![N-{3-[(3-isopropoxybenzoyl)amino]-4-methoxyphenyl}-2-furamide](/img/structure/B244514.png)
![N-{4-methoxy-3-[(3-propoxybenzoyl)amino]phenyl}-2-furamide](/img/structure/B244515.png)
![N-[2-(4-isobutyryl-1-piperazinyl)phenyl]-2,2-dimethylpropanamide](/img/structure/B244518.png)

